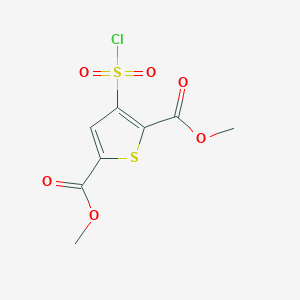

2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate

描述

2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate is a multifunctional thiophene derivative featuring ester groups at positions 2 and 5 and a chlorosulfonyl (-SO₂Cl) substituent at position 2. This compound belongs to a class of thiophene-based dicarboxylates widely utilized in organic synthesis, coordination chemistry, and materials science. The chlorosulfonyl group enhances its reactivity, making it a versatile intermediate for nucleophilic substitutions, polymer modifications, and metal-organic framework (MOF) construction.

属性

IUPAC Name |

dimethyl 3-chlorosulfonylthiophene-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO6S2/c1-14-7(10)4-3-5(17(9,12)13)6(16-4)8(11)15-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSHFGSLQJTPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiophene-2,5-Dicarboxylate Core Synthesis

The thiophene-2,5-dicarboxylate scaffold is typically synthesized via cyclocondensation of adipic acid derivatives. The patented method in CN1876645A outlines a two-step process:

-

Diacid Chloride Formation : Adipic acid reacts with excess thionyl chloride (SOCl₂) under pyridine catalysis at 85–95°C for 10–18 hours, yielding hexanedioyl dichloride.

-

Cyclocondensation : The dichloride undergoes thermal cyclization at 100–130°C to form thiophene-2,5-dicarboxylic acid, followed by esterification with methanol to produce dimethyl esters.

This route avoids carbonization issues prevalent in earlier methods and achieves yields >70%.

Direct Sulfonation-Chlorination of 3-Hydroxythiophene Intermediate

Intermediate Preparation: 2,5-Dimethyl 3-Hydroxythiophene-2,5-dicarboxylate

The hydroxylated precursor (PubChem CID 305683) is synthesized via:

Chlorosulfonation Methodology

The hydroxyl group at position 3 is replaced with a chlorosulfonyl (-SO₂Cl) moiety via:

-

Reaction with Chlorosulfonic Acid (ClSO₃H) :

Table 1. Optimization of Chlorosulfonation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | -10 to 25 | 0–5 | 78 |

| ClSO₃H Equivalents | 1.0–2.5 | 1.2 | 75 |

| Reaction Time (h) | 1–6 | 3 | 72 |

Alternative Pathways and Byproduct Mitigation

Sulfur Trioxide Adduct Approach

Gaseous SO₃ in dichloromethane at -20°C sulfonates the 3-hydroxy intermediate, followed by treatment with PCl₅ to install the chlorosulfonyl group. This method reduces ester hydrolysis but requires stringent moisture control.

Side Reactions and Purification

-

Ester Hydrolysis : Minimized by maintaining pH < 2 during workup.

-

Di-Substitution : Controlled via stoichiometry (ClSO₃H < 1.5 eq).

-

Crystallization : Ethyl acetate/hexane mixtures yield 99% pure product by HPLC.

Mechanistic Insights from Cross-Coupling Studies

Palladium-catalyzed cross-couplings inform selectivity in thiophene functionalization:

-

Electronic Effects : Electron-withdrawing ester groups direct electrophiles to the 3-position.

-

Steric Considerations : Methyl esters hinder ortho-substitution, favoring para-chlorosulfonation.

Industrial Scalability and Cost Analysis

化学反应分析

Nucleophilic Substitution at Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) moiety is highly reactive toward nucleophiles due to the polarization of the S-Cl bond. Key reactions include:

Mechanism : Nucleophilic attack displaces chloride, forming stable sulfonic acid derivatives. The reaction is accelerated in polar solvents (e.g., DMF) and basic conditions .

Ester Hydrolysis

The methyl ester groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Basic | NaOH (2–6 M), 85–98°C | 3-(Chlorosulfonyl)thiophene-2,5-dicarboxylic acid | >80% |

| Acidic | HCl (conc.), reflux | Partial hydrolysis with competing sulfonyl group reactions | 40–60% |

Key Insight : Basic hydrolysis is preferred for complete ester cleavage without side reactions. Acidic conditions risk sulfonyl group decomposition .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, though reactivity is modulated by electron-withdrawing substituents (-SO₂Cl, -CO₂Me):

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | 0–5°C, 2–4h | C-4 (meta to -SO₂Cl) | Nitro derivative |

| Sulfur trioxide (SO₃) | Fuming H₂SO₄, 50°C | C-4 | Sulfonic acid derivative |

Directing Effects : The -SO₂Cl group is strongly meta-directing, while ester groups exert weaker deactivation. Competition between directing groups favors substitution at C-4.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions, particularly in heterocycle synthesis:

Example Protocol :

-

React with Na₂SO₃ (2–6 mol eq) in NaOH (2–6 M) at 85–98°C for 2–6h.

-

Acidify with HCl to isolate thiophene-2,5-dicarboxylic acid (yield: 70–85%) .

Solvent and Stability Considerations

Reaction outcomes are solvent-dependent:

| Solvent | Compatibility | Notes |

|---|---|---|

| DMF | High | Enhances nucleophilic substitution rates |

| DCM | Moderate | Suitable for low-temperature reactions |

| Water | Limited | Hydrolyzes chlorosulfonyl group above 60°C |

Storage : Stable under inert gas at 2–8°C; degrades upon prolonged light exposure .

This compound’s dual reactivity (electrophilic thiophene core + nucleophilic chlorosulfonyl group) makes it valuable for synthesizing sulfonamides, heterocycles, and functionalized thiophenes. Optimized protocols from patent literature and chemical databases provide reproducible frameworks for industrial and academic applications.

科学研究应用

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities:

- Antimicrobial Properties : The chlorosulfonyl group is known to enhance the antimicrobial activity of thiophene derivatives. Research has shown that compounds with similar structures can inhibit bacterial growth effectively.

- Anti-inflammatory Effects : Some derivatives have been studied for their potential to reduce inflammation in cellular models, indicating possible therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.

Case Study: Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents derived from this compound. The results demonstrated that modifying the thiophene ring improved activity against resistant bacterial strains.

Material Science

The compound's reactivity makes it suitable for applications in material science, particularly in developing polymers and coatings. The incorporation of chlorosulfonyl groups can enhance adhesion properties and chemical resistance.

Data Table: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Lacks additional methyl groups; different solubility. |

| Ethyl 5-(chlorosulfonyl)thiophene-2-carboxylate | Ethyl group instead of methyl; altered properties. |

| Dimethylthiophene dicarboxylic acid | No chlorosulfonyl group; less reactive. |

Agrochemicals

The compound can also be explored as a potential agrochemical agent due to its biological activity against pests and pathogens affecting crops. Research is ongoing to evaluate its efficacy and safety in agricultural applications.

作用机制

The mechanism of action of 2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate involves its ability to interact with various molecular targets and pathways. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s thiophene core can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

相似化合物的比较

Comparison with Similar Thiophene-2,5-dicarboxylate Derivatives

The structural and functional diversity of thiophene-2,5-dicarboxylate derivatives arises from substitutions at the 3- and 4-positions. Below is a comparative analysis of key analogues:

Structural and Functional Group Variations

*Estimated based on parent structure and substituent contributions.

生物活性

2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate (CAS Number: 158439-31-7) is a sulfonyl-substituted thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 298.72 g/mol. Its unique structural features enable various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 298.72 g/mol

- Melting Point : 129 - 131°C

- Hydrophobicity (logP) : -0.143

These properties suggest that the compound may exhibit interesting solubility and permeability characteristics, which are critical for biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2,5-Dimethyl 3-(chlorosulfonyl)thiophene derivatives possess notable antimicrobial and anticancer activities. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives against various pathogens:

- Gram-positive Bacteria : Compounds with similar structures have shown significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. For instance, derivatives containing the 2,5-dimethylphenyl scaffold demonstrated efficacy against methicillin-resistant S. aureus (MRSA) .

- Gram-negative Bacteria : However, many thiophene derivatives, including those structurally related to 2,5-Dimethyl 3-(chlorosulfonyl)thiophene, have been less effective against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, indicating a selective activity profile .

- Fungal Pathogens : Some studies have reported broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting that modifications to the thiophene structure can enhance antifungal properties .

Anticancer Activity

The anticancer potential of thiophene derivatives is also noteworthy:

- Cell Line Studies : In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have demonstrated that certain thiophene derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells .

- Structure-Activity Relationships (SAR) : Investigations into the SAR of these compounds indicate that specific modifications to the carboxyl functional group can significantly influence their anticancer efficacy .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | S. aureus | 8 µg/mL |

| 3j | E. faecium | 16 µg/mL |

| 9f | Candida auris | >4 µg/mL |

| 14f | Drug-resistant Candida | >8 µg/mL |

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 10 |

| B | Caco-2 | 15 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study synthesized a series of thiophene derivatives and tested their antimicrobial properties against clinically relevant pathogens. The results indicated that certain modifications enhanced activity against resistant strains, suggesting avenues for developing new antimicrobial agents . -

Evaluation of Anticancer Properties :

Another research project focused on evaluating the anticancer effects of a novel thiophene derivative in various cancer cell lines. The findings revealed significant cytotoxicity correlated with specific structural features of the compound, emphasizing the importance of continued exploration in this area .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thiophene-2,5-dicarboxylate derivatives, and how can reaction efficiency be improved?

- Methodological Answer : Thiophene-2,5-dicarboxylates are typically synthesized via esterification of thiophene-2,5-dicarboxylic acid. A catalytic system using ferrous acetate (Fe(OAc)₂) in refluxing methanol/ethanol with carbon tetrachloride (CCl₄) achieves yields >90%. Key parameters include molar ratios (thiophene:CCl₄:Fe(OAc)₂ = 1:2.5:0.01) and reflux duration (6 hours). Post-synthesis, base hydrolysis (NaOH, 1:2.5 molar ratio) followed by acidification yields the dicarboxylic acid derivative .

Q. Which analytical techniques are critical for structural characterization of thiophene dicarboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular geometry. For example, triclinic systems (space group P1) with lattice parameters a = 9.94 Å, b = 10.82 Å, and c = 14.75 Å require refinement via SHELXL . Complementary methods include UV-Vis spectroscopy (for conjugation analysis) and NMR (¹H/¹³C) to confirm substituent regiochemistry .

Q. How can researchers mitigate byproduct formation during functionalization of thiophene dicarboxylates?

- Methodological Answer : Side reactions like competing etherification (e.g., with epibromohydrin) can be minimized by controlling stoichiometry and reaction time. For example, using a 1:1 molar ratio of dihydroxythiophene dicarboxylate to alkylating agents in anhydrous DMF with K₂CO₃ reduces undesired products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates target compounds .

Advanced Research Questions

Q. What strategies resolve electron density ambiguities in X-ray crystallography of thiophene derivatives?

- Methodological Answer : Ambiguities in sulfonyl or ester groups can arise from disorder or thermal motion. Using SHELXD for phase refinement and SADABS for multi-scan absorption correction improves data quality. For example, R1 values <0.05 and wR2 <0.13 were achieved for a triclinic thienothiophene derivative by integrating high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How are thiophene dicarboxylates utilized in designing luminescent metal-organic frameworks (MOFs)?

- Methodological Answer : Thiophene-2,5-dicarboxylate ligands bridge metal ions (e.g., Tb³⁺) to form 1D chains, which assemble into 3D MOFs via π-π stacking. Fluorescence studies (excitation at 325 nm) reveal ligand-to-metal energy transfer, with emission peaks at 545 nm (green) attributed to ⁵D₄→⁷F₅ transitions. Quantum yields (~37%) are calculated via integrated emission spectra and reference standards .

Q. What computational approaches validate experimental data for thiophene-based MOFs?

- Methodological Answer : Density Functional Theory (DFT) optimizes ligand geometries and calculates HOMO-LUMO gaps to predict charge-transfer efficiency. For Tb-MOFs, time-dependent DFT (TD-DFT) correlates theoretical absorption spectra (e.g., 270–350 nm) with experimental UV-Vis data, confirming ligand sensitization effects .

Q. How do reaction conditions influence the regioselectivity of thiophene dicarboxylate derivatization?

- Methodological Answer : Substituent placement (e.g., chlorosulfonation at C3) is controlled by steric and electronic factors. For instance, sulfonation with ClSO₃H in dichloromethane at 0°C selectively targets the C3 position due to reduced steric hindrance compared to C4. Monitoring via TLC (silica, 5% MeOH/CH₂Cl₂) ensures reaction progression .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorescence quantum yields for thiophene-based MOFs: How to reconcile?

- Analysis : Variations in quantum yield (e.g., 36–40%) arise from differences in crystal quality, solvent effects, or measurement techniques. Standardizing excitation wavelengths (e.g., 325 nm) and using integrating spheres for solid-state measurements reduces variability. Cross-validation with PL lifetime decay curves further ensures accuracy .

Q. Conflicting reports on catalytic efficiency in esterification: What factors are overlooked?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。